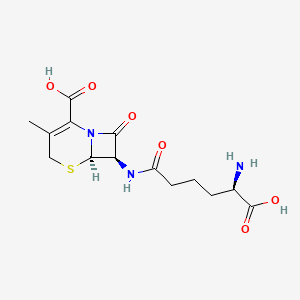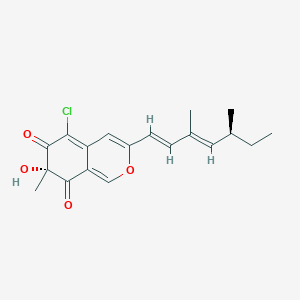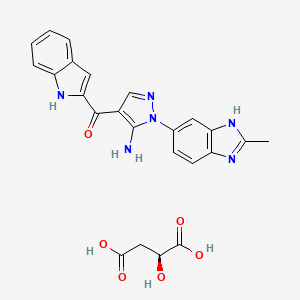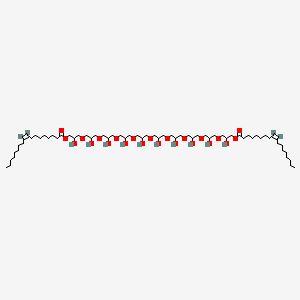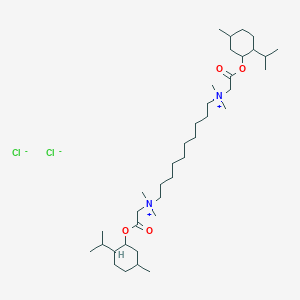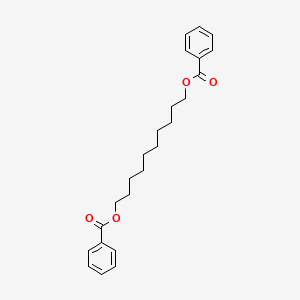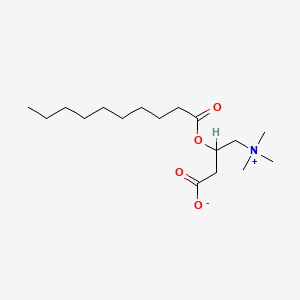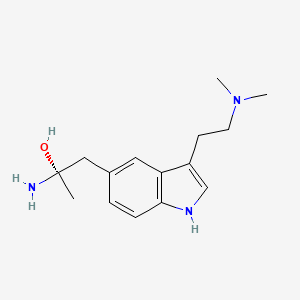
DH376
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DH376 is a highly potent , in vivo active compound that inhibits DAGLα in a time- and dose dependent manner in mouse brain. DH376 showed picomolar activity
Aplicaciones Científicas De Investigación
Digital Holographic Microscopy in Biological Research
Digital Holographic Microscopy (DHM) is a promising technique for analyzing biological samples. Its application in the study of the A375 melanoma cell line has demonstrated its capability to measure important parameters such as refractive index, morphology, and dry mass. This technique has been instrumental in determining cell morphology thickness and refractive index through the slight tilting of cells in a DHM setup. The research by Palacios-Ortega et al., 2021 highlights the use of DHM in rendering images of melanoma cells and providing detailed holographic phase maps.
Data Mining and Machine Learning in Diabetes Research
The explosion of data in the biotechnology and health sciences sectors has necessitated the application of machine learning and data mining methods. Specifically, in diabetes research, these methods have been critical in transforming information into valuable knowledge. Research, such as that by Kavakiotis et al., 2017, has been pivotal in utilizing a wide range of machine learning algorithms to analyze clinical datasets, thereby paving the way for new hypotheses and deeper understanding in the field of diabetes.
Expression and Prognosis Analysis of DHX37 in Human Cancers
DHEA-Box Helicase 37 (DHX37) is an RNA helicase involved in RNA secondary structure alteration, including translation, nuclear splicing, and ribosome assembly. It plays a significant role in neurodevelopmental disorders and is a functional regulator of CD8 T cells. Dysregulation of CD8 T cell function is closely related to defective antitumor immune responses. Research by Huang et al., 2021 has delved into the expression, mutation, and prognostic role of DHX37 in human cancers, suggesting its potential as a target for cancer immunotherapy.
Data Management in Public-funded International Research in Digital Humanities
Digital humanities (DH) has revolutionized the way humanities and social sciences research is conducted and presented, enabling researchers to ask novel questions and revisit familiar ones. The Digging into Data 3 challenge, as discussed by Poole & Garwood, 2020, represents a significant stride in public-funded, international, and collaborative research in DH. The study focuses on how Data Management Plan requirements affect work practices in public-funded DH, how scholars grapple with key data management challenges, and how they plan to reuse and share their data.
3-D Imaging and Display through Digital Holography
In the realm of material science, biotechnology, and lab-on-a-chip scale applications, digital holography (DH) has emerged as a key imaging technique. The research by Memmolo et al., 2017 provides an overview of the contributions to 3-D imaging and display technology through DH. It discusses the development of novel numerical solutions in the framework of DH-based 3-D imaging and display technology, highlighting the importance of DH in these research fields.
Propiedades
Número CAS |
1848233-57-7 |
|---|---|
Nombre del producto |
DH376 |
Fórmula molecular |
C31H28F2N4O3 |
Peso molecular |
542.5868 |
Nombre IUPAC |
((2R,5R)-2-benzyl-5-(prop-2-yn-1-yloxy)piperidin-1-yl)(4-(bis(4-fluorophenyl)(hydroxy)methyl)-2H-1,2,3-triazol-2-yl)methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
Clave InChI |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
SMILES |
C#CCO[C@@H]1CC[C@H](CC2=CC=CC=C2)N(C(N3N=CC(C(C4=CC=C(F)C=C4)(O)C5=CC=C(F)C=C5)=N3)=O)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DH376; DH 376; DH-376. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





